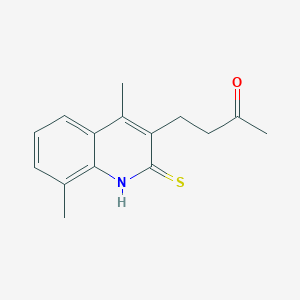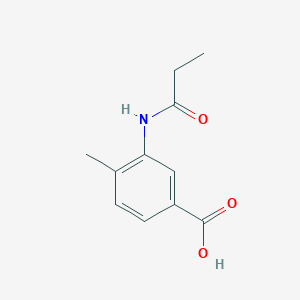
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide), commonly known as CDM, is a synthetic compound that has gained attention in scientific research for its potential use in various applications. CDM is a member of the bisacrylamide family and is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules.
Mécanisme D'action
CDM forms covalent bonds with biomolecules through its two acrylamide groups. The reaction occurs through the Michael addition of the nucleophilic groups on the biomolecules to the electron-deficient carbon atoms in the acrylamide groups. The resulting cross-links can stabilize protein structures, prevent protein degradation, and alter protein function.
Biochemical and Physiological Effects:
CDM has been shown to have minimal toxicity in vitro and in vivo. However, it can cause protein aggregation and precipitation at high concentrations, which can affect protein function. CDM can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CDM as a cross-linking agent is its ability to form stable covalent bonds with biomolecules. It can also be used in a wide range of experimental conditions, including different pH and temperature ranges. However, CDM can cause protein aggregation and precipitation at high concentrations, which can affect protein function. It can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
Orientations Futures
There are several potential future directions for the use of CDM in scientific research. One area of interest is the development of CDM-based hydrogels for tissue engineering and drug delivery applications. Another potential application is the use of CDM in the synthesis of protein-based materials, such as protein fibers and films. Additionally, CDM could be used in the development of new diagnostic tools for detecting protein-protein interactions and protein-DNA interactions. Further research is needed to explore these potential applications of CDM.
In conclusion, CDM is a synthetic compound that has gained attention in scientific research for its potential use in various applications. It is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules. CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery. While CDM has several advantages as a cross-linking agent, it can also cause protein aggregation and precipitation at high concentrations, which can affect protein function. Further research is needed to explore the potential applications of CDM in scientific research.
Méthodes De Synthèse
CDM can be synthesized by reacting 3,3'-diaminobenzidine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methyl acrylate to form CDM. The purity of CDM can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery.
Propriétés
IUPAC Name |
2-methyl-N-[3-[3-(2-methylprop-2-enoylamino)benzoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCNSERBEHEQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylprop-2-enamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)


![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)
